

# Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde: An Experimental Protocol

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzaldehyde

Cat. No.: B172391

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **3,5-Dibromo-4-methoxybenzaldehyde**, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic bromination of 4-methoxybenzaldehyde. This application note includes a step-by-step methodology, a summary of materials and reaction parameters, and expected outcomes, designed for researchers in organic synthesis and drug development.

## Introduction

**3,5-Dibromo-4-methoxybenzaldehyde** is an aromatic aldehyde that serves as a versatile building block in organic synthesis. The presence of two bromine atoms and a methoxy group on the benzene ring allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This protocol details the direct bromination of 4-methoxybenzaldehyde to yield the desired product.

## Physicochemical Data

A summary of the key physicochemical properties for the starting material and the final product is presented below.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)	CAS Number
4-Methoxybenzaldehyde	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	136.15	-1	248	123-11-5
3,5-Dibromo-4-methoxybenzaldehyde	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	293.94	90-91[1]	332[1][2]	108940-96-1[1][2]

## Experimental Protocol

This protocol is adapted from established methods for the bromination of benzaldehyde derivatives.[3][4]

Materials:

- 4-Methoxybenzaldehyde
- Bromine (Br<sub>2</sub>)
- Glacial Acetic Acid
- Methanol
- 10% Sodium Thiosulfate Solution (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Deionized Water
- Anhydrous Iron(III) Bromide (FeBr<sub>3</sub>) (optional catalyst)

Equipment:

- Round-bottom flask
- Reflux condenser

- Dropping funnel
- Magnetic stirrer with heating mantle
- Ice bath
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Beakers and other standard laboratory glassware

#### Procedure:

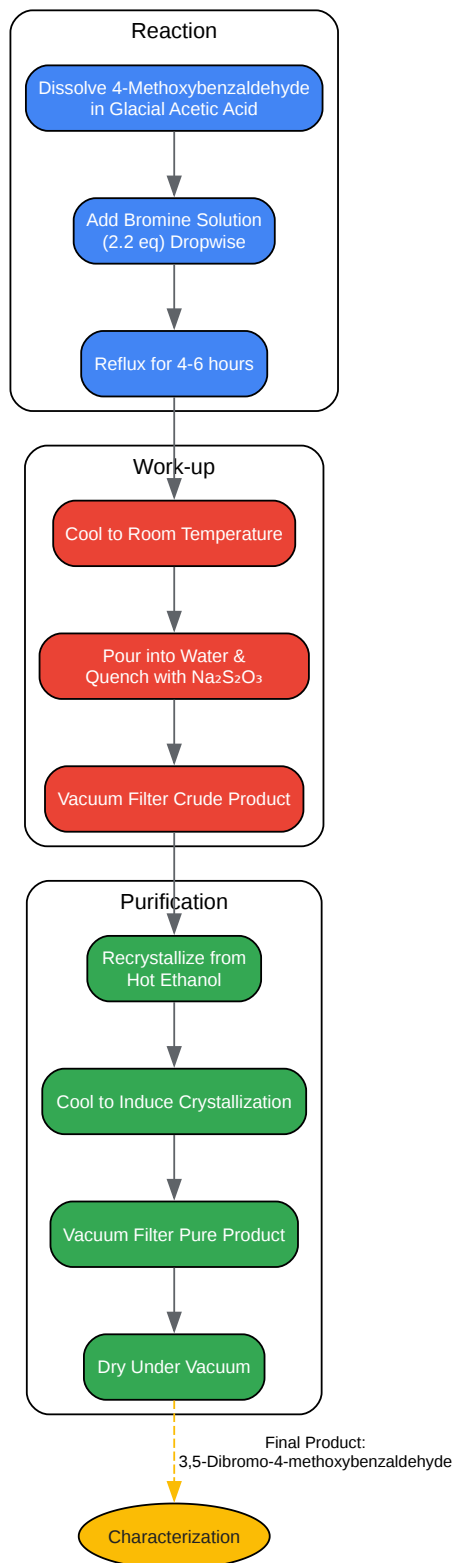
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. If a catalyst is to be used, add a catalytic amount of anhydrous iron(III) bromide.
- **Bromine Addition:** From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.[\[4\]](#)
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[\[4\]](#)
- **Quenching:** Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Quench the excess bromine by the slow addition of a 10% sodium thiosulfate solution until the orange color of the bromine disappears.[\[4\]](#)
- **Precipitation and Filtration:** The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[\[4\]](#)
- **Purification:** The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the crystallization of the pure product. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[\[4\]](#)

## Reaction Parameters

Parameter	Value/Description
Stoichiometry (4-Methoxybenzaldehyde:Bromine)	1.0 : 2.2
Solvent	Glacial Acetic Acid
Catalyst (Optional)	Anhydrous Iron(III) Bromide
Reaction Temperature	Reflux
Reaction Time	4-6 hours
Work-up	Quenching with Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> , precipitation in water
Purification	Recrystallization from ethanol

## Experimental Workflow

## Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **3,5-Dibromo-4-methoxybenzaldehyde**.

## Safety Precautions

- Bromine is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.
- Glacial acetic acid is corrosive.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
- The reaction should be conducted in a fume hood.

## Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

- Melting Point Analysis: Compare the observed melting point with the literature value (90-91 °C).<sup>[1]</sup>
- Spectroscopy:
  - <sup>1</sup>H NMR: To confirm the proton environment of the aromatic ring and the methoxy group.
  - <sup>13</sup>C NMR: To confirm the carbon skeleton of the molecule.
  - FTIR: To identify the characteristic functional groups (aldehyde C=O, C-O ether, C-Br).
  - Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

## Conclusion

This protocol outlines a reliable method for the synthesis of **3,5-Dibromo-4-methoxybenzaldehyde** from 4-methoxybenzaldehyde. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the desired product in good yield and purity for subsequent use in their research and development activities. Adherence to safety precautions is crucial due to the hazardous nature of the reagents involved.

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## References

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